molecular formula C13H20N2O3 B13876576 Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- CAS No. 821776-74-3

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-

Cat. No.: B13876576
CAS No.: 821776-74-3
M. Wt: 252.31 g/mol
InChI Key: OIYQDOPRPJDYNJ-UHFFFAOYSA-N
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Description

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzenamine, featuring a nitro group, a methoxyethyl group, a methyl group, and a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- typically involves multiple steps:

    Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution, using 2-methoxyethyl chloride and a base such as sodium hydroxide.

    Methylation: The methyl group is introduced through methylation, using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form various amines.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxyethyl and propyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the nitro and propyl groups.

    Benzenamine, N-(2-methoxyethyl)-N,2-dimethyl-4-nitro-: Similar structure but has an additional methyl group.

Uniqueness

Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl- is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of Benzenamine, N-(2-methoxyethyl)-3-methyl-4-nitro-N-propyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

821776-74-3

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-methyl-4-nitro-N-propylaniline

InChI

InChI=1S/C13H20N2O3/c1-4-7-14(8-9-18-3)12-5-6-13(15(16)17)11(2)10-12/h5-6,10H,4,7-9H2,1-3H3

InChI Key

OIYQDOPRPJDYNJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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